N,N-Dimethyl-1,3-benzothiazol-6-amine
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Overview
Description
N,N-Dimethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with two methyl groups attached to the nitrogen atom at the 1-position and an amine group at the 6-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring.
Another approach involves the use of microwave irradiation to accelerate the reaction between 2-aminothiophenol and dimethylformamide dimethyl acetal. This method offers the advantage of shorter reaction times and higher yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives
Scientific Research Applications
N,N-Dimethyl-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
N,N-Dimethyl-1,3-benzothiazol-6-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Chlorobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
79138-22-0 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)7-3-4-8-9(5-7)12-6-10-8/h3-6H,1-2H3 |
InChI Key |
KYIDWERKVBGXBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=CS2 |
Origin of Product |
United States |
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